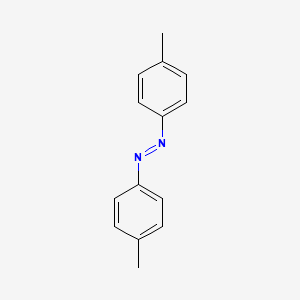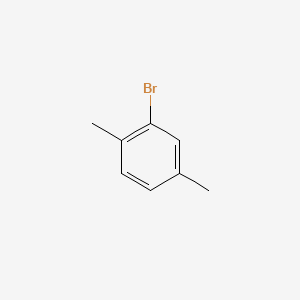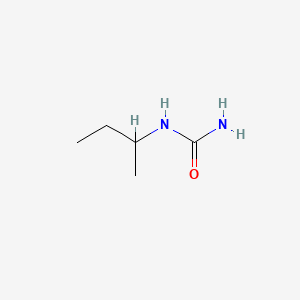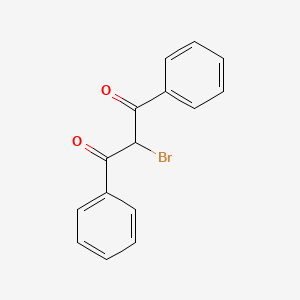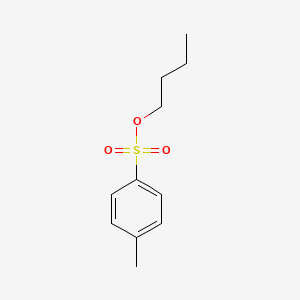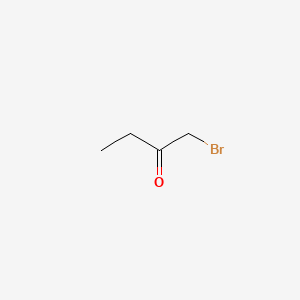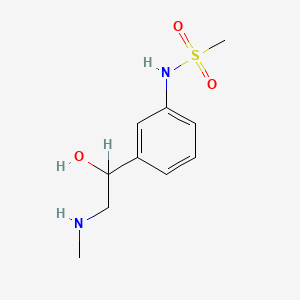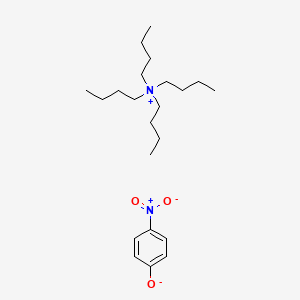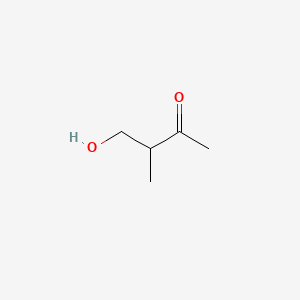
4-Hidroxi-3-metil-2-butanona
Descripción general
Descripción
4-Hydroxy-3-methyl-2-butanone, also known as 3-(Hydroxymethyl)-2-butanone, is a beta-hydroxy ketone with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . This compound is a clear, colorless liquid at room temperature and is known for its distinctive odor. It is used in various chemical and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
Target of Action
4-Hydroxy-3-methyl-2-butanone, also known as 3-hydroxy-3-methyl-2-butanone, is a small molecule that primarily targets the Peptidyl-prolyl cis-trans isomerase FKBP1A in humans . This protein plays a crucial role in protein folding and cellular signaling.
Mode of Action
It is believed to interact with its target protein, leading to changes in the protein’s function
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-3-methyl-2-butanone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones . It interacts with enzymes such as hydroxylases and dehydrogenases, facilitating the conversion of substrates into more reactive intermediates. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, enhancing its reactivity and stability in biochemical processes.
Metabolic Pathways
4-Hydroxy-3-methyl-2-butanone is involved in several metabolic pathways, including the synthesis of 1,3-butanediol . It interacts with enzymes such as alcohol dehydrogenases and hydroxylases, facilitating the conversion of intermediates into final products. The compound’s presence can influence metabolic flux and alter the levels of various metabolites within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methyl-2-butanone can be synthesized through the aldol condensation of acetone and formaldehyde in the presence of a base such as D-proline. The reaction is typically carried out in a solvent like tetraethylene glycol dimethyl ether at room temperature for 24 hours .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3-methyl-2-butanone involves similar aldol condensation reactions but may use different catalysts and solvents to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methyl-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-3-methyl-2-butanone can be oxidized to 4-hydroxy-3-methylbutanoic acid.
Reduction: Reduction can yield 4-hydroxy-3-methyl-2-butanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-butanone: Similar in structure but lacks the methyl group at the third carbon.
3-Hydroxy-2-butanone: Similar but with the hydroxyl group at the third carbon instead of the fourth.
Uniqueness
4-Hydroxy-3-methyl-2-butanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
4-hydroxy-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSRECWZBBJOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871018 | |
| Record name | 4-Hydroxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-64-4 | |
| Record name | 4-Hydroxy-3-methyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methylbutan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3393-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Hydroxy-3-methyl-2-butanone contribute to the aroma profile of black truffles?
A: 4-Hydroxy-3-methyl-2-butanone is one of the many volatile compounds identified in the complex aroma profile of black truffles (Tuber melanosporum) []. Research indicates that the concentration of this compound increases significantly when truffles are exposed to heat treatment []. This suggests that 4-Hydroxy-3-methyl-2-butanone may play a role in the characteristic aroma changes observed in truffles during cooking or processing.
Q2: What is known about the thermal decomposition of 4-Hydroxy-3-methyl-2-butanone?
A: Studies have investigated the thermolysis of 4-Hydroxy-3-methyl-2-butanone in various solvents and without solvent []. The decomposition follows first-order kinetics and yields formaldehyde and 2-butanone as products []. The proposed mechanism involves a concerted, semi-polar six-member cyclic transition state []. The presence of solvents like p-xylene, toluene, benzene, and dioxane has been shown to accelerate the reaction rate, indicating a solvent effect on the thermolysis process [].
Q3: Are there any crystallographic studies on derivatives of 4-Hydroxy-3-methyl-2-butanone?
A: Yes, a derivative of 4-Hydroxy-3-methyl-2-butanone, specifically 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, has been synthesized and its crystal structure analyzed []. This derivative, formed by reacting 4-Hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate, shows intermolecular hydrogen bonding in its crystal lattice []. While this specific derivative might not directly relate to the aroma profile of truffles, it highlights the use of 4-Hydroxy-3-methyl-2-butanone as a building block in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


